molecular formula C19H26N2O4 B3300142 N'-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide CAS No. 900006-82-8

N'-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide

Cat. No.: B3300142
CAS No.: 900006-82-8
M. Wt: 346.4 g/mol
InChI Key: JSABIKVPTBSRJE-UHFFFAOYSA-N
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Description

N’-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[45]decan-2-yl}methyl)ethanediamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a cyclization reaction involving a diol and a ketone under acidic conditions.

    Amidation Reaction: The spirocyclic intermediate is then reacted with 2,4-dimethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired diamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N’-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4

    Medicinal Chemistry: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure could be useful in the design of novel polymers or materials with unique mechanical properties.

    Biological Studies: The compound could be used as a probe to study biological pathways involving amides and spirocyclic structures.

Mechanism of Action

The mechanism by which N’-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure may also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is unique due to its spirocyclic structure, which is not commonly found in similar compounds. This structure may confer unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-6-7-16(14(2)10-13)21-18(23)17(22)20-11-15-12-24-19(25-15)8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSABIKVPTBSRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
Reactant of Route 2
N'-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
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N'-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
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N'-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
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N'-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
Reactant of Route 6
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N'-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide

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